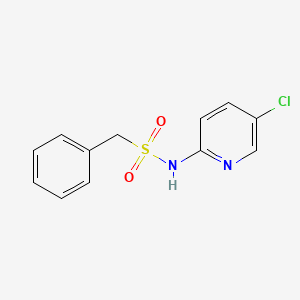
N-(5-chloro-2-pyridinyl)-1-phenylmethanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-chloro-2-pyridinyl)-1-phenylmethanesulfonamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known by its chemical formula, C12H10ClN2O2S, and is commonly referred to as CPMS.
作用机制
CPMS works by inhibiting the activity of certain enzymes in the body, which can lead to a variety of physiological effects. Specifically, CPMS is known to inhibit the activity of carbonic anhydrase, which is an enzyme that plays a key role in the regulation of acid-base balance in the body.
Biochemical and Physiological Effects:
CPMS has been shown to have a number of biochemical and physiological effects, including the ability to reduce the levels of certain ions in the body, such as bicarbonate and chloride. Additionally, CPMS has been shown to have anti-inflammatory and anticonvulsant properties.
实验室实验的优点和局限性
One of the main advantages of using CPMS in laboratory experiments is its ability to inhibit the activity of carbonic anhydrase, which can be useful for studying the role of this enzyme in various physiological processes. However, there are also some limitations to using CPMS, including its potential toxicity and the need for careful handling and storage.
未来方向
There are many potential future directions for research involving CPMS, including the development of new drugs and therapies for the treatment of various diseases and conditions. Additionally, CPMS could be used as a tool for studying the role of carbonic anhydrase in various physiological processes, which could lead to a better understanding of how this enzyme functions in the body. Other potential future directions for research involving CPMS include the development of new synthetic methods for producing this compound and the study of its potential interactions with other compounds and enzymes in the body.
合成方法
The synthesis of CPMS can be achieved through a variety of methods, including the reaction of 5-chloro-2-pyridinecarboxylic acid with phenylmethanesulfonyl chloride in the presence of a base such as triethylamine. Other methods involve the use of different reagents and solvents, but all result in the formation of CPMS.
科学研究应用
CPMS has been studied for its potential applications in a variety of scientific fields, including medicinal chemistry, pharmacology, and biochemistry. One of the primary uses of CPMS is in the development of new drugs and therapies for the treatment of various diseases and conditions.
属性
IUPAC Name |
N-(5-chloropyridin-2-yl)-1-phenylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2S/c13-11-6-7-12(14-8-11)15-18(16,17)9-10-4-2-1-3-5-10/h1-8H,9H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGBVVROHFYFCGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)NC2=NC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3,4-dimethoxyphenyl)-5-methyl-7-[4-(2-methyl-2-propen-1-yl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B5039232.png)
![(3S)-1-ethyl-4-(4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)-3-methyl-2-piperazinone](/img/structure/B5039233.png)
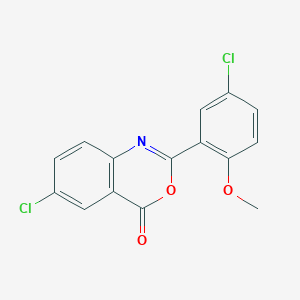
![2,2,2-trifluoro-N-[(4-methoxyphenyl)(phenyl)methyl]acetamide](/img/structure/B5039242.png)

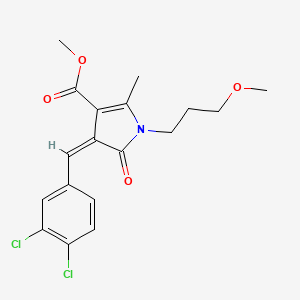
![6-[benzyl(methyl)amino]-N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]nicotinamide](/img/structure/B5039258.png)

![2-(4-bromo-3-nitrobenzylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5039275.png)
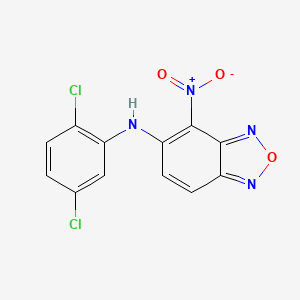
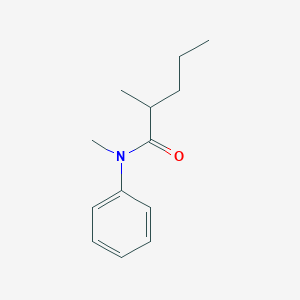
![N-isobutyl-N-methyl-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B5039297.png)
![3-{[methyl(propyl)amino]sulfonyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B5039304.png)
